(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

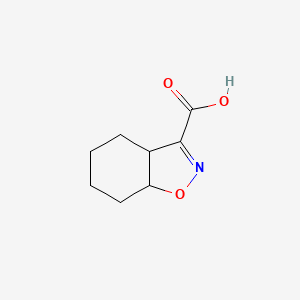

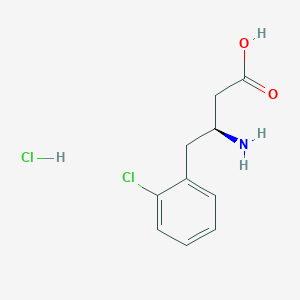

“(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a butanoic acid group (a four-carbon chain with a carboxylic acid group -COOH). The “(S)” indicates that it’s the “S” (from Latin sinister, left) enantiomer of the molecule, which refers to its specific 3D orientation .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex 3D structure due to the presence of the chiral center (the carbon atom attached to the amino group), which results in two possible enantiomers .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amino group might participate in acid-base reactions, the chlorophenyl group might undergo electrophilic aromatic substitution, and the carboxylic acid group might be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the structure of the compound. For example, the presence of polar functional groups (like the amino and carboxylic acid groups) might make it soluble in polar solvents .科学的研究の応用

Crystal Engineering Applications

- Crystal Structure and Interaction Analysis: The compound has been studied for its crystal structure, thermal analysis, and X-ray analysis in multicomponent crystals with various acids. This research provides insights into the conformation, protonation properties, and specific intermolecular interactions in these structures (Báthori & Kilinkissa, 2015).

Pharmacological Research

- Anticonvulsant Properties: Schiff bases of gamma-aminobutyric acid analogs, including a variant of this compound, have demonstrated anticonvulsant and gamma-aminobutyric acid mimetic activity. These findings indicate the compound's potential in developing anticonvulsant therapies (Kaplan et al., 1980).

Material Science and Chemistry

- Vibrational and Structural Analysis: The compound has been analyzed for its molecular structure, vibrational spectra, and hyperpolarizability. Such studies are crucial in understanding the molecular properties and potential applications in materials science (Muthu & Paulraj, 2012).

Biological and Pharmacological Synthesis

- Synthesis of Pharmacologically Active Derivatives: Research on the synthesis of disubstituted aminobutyric acids, including variants of this compound, highlights its importance in developing pharmacologically active substances. Such research contributes to the broader field of medicinal chemistry and drug development (Vasil'eva et al., 2016).

Optical and Electronic Property Studies

- Optical and Electronic Studies: The compound's derivatives have been studied for their vibrational bands, electronic structure, and optical properties. This research is essential for developing new materials with specific electronic and optical characteristics (Vanasundari et al., 2018).

Enzyme Interaction Studies

- Enzyme Substrate Stereospecificity: The compound has been analyzed for its substrate properties in enzymatic reactions, which is vital for understanding its potential therapeutic applications and interactions with biological systems (Silverman et al., 1987).

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

The exact mode of action of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the interaction of this compound with its targets .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

It has been suggested that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

More research is needed to fully understand the effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-alanine", "2-chlorophenylacetic acid", "thionyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "1. Conversion of L-alanine to L-alanine methyl ester using methanol and sulfuric acid.", "2. Conversion of L-alanine methyl ester to (S)-3-Amino-4-(2-chlorophenyl)butanoic acid using 2-chlorophenylacetic acid, thionyl chloride, and diethyl ether.", "3. Conversion of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid to (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride using hydrochloric acid and ethyl acetate.", "4. Purification of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride using water." ] } | |

CAS番号 |

270596-36-6 |

分子式 |

C10H12ClNO2 |

分子量 |

213.66 g/mol |

IUPAC名 |

(3S)-3-amino-4-(2-chlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |

InChIキー |

URIOIHMVAXZFMB-QMMMGPOBSA-N |

異性体SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl |

SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |

正規SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)